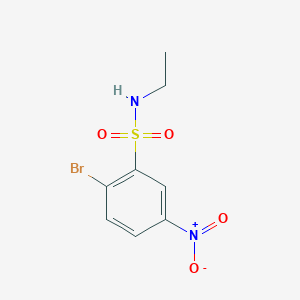
2-bromo-N-ethyl-5-nitroBenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Sulfonation: The bromonitrobenzene is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Ethylation: Finally, the sulfonamide derivative is ethylated using ethylamine under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-amino-N-ethyl-5-nitrobenzene-1-sulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5-nitrobenzene-1-sulfonamide: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-5-nitrobenzene-1-sulfonamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-bromo-N-methyl-5-nitrobenzene-1-sulfonamide: Contains a methyl group instead of an ethyl group, influencing its steric properties.
Uniqueness
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine and nitro groups allows for diverse chemical modifications, while the sulfonamide group provides potential biological activity.
Propriétés
Formule moléculaire |
C8H9BrN2O4S |
|---|---|
Poids moléculaire |
309.14 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |
Clé InChI |
RVUJQTVZFWWWNL-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















